

Key Pharmacodynamic Targets & Mechanisms

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Rebastinib

CAS No.: 1020172-07-9

Cat. No.: S547894

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Rebastinib is characterized as a **switch control inhibitor** that allosterically binds to and stabilizes kinases in their inactive conformation [1] [2]. The table below summarizes its primary targets and the resulting biological effects.

Target	Mechanism of Action	Key Biological Consequences	Experimental Evidence
TIE2 Receptor [3] [2]	Potent, selective picomolar inhibitor; allosteric "switch control" binding [2].	Anti-angiogenesis; inhibition of pro-tumoral TIE2+ macrophages; blocks TMEM-mediated metastasis [2] [4].	Crystallography: Tie2- rebastinib co-crystal structure [2]. Western Blot: Dose-dependent reduction of p-TIE2 in HUVECs [2].
ABL1 (including BCR-ABL1 T315I mutant) [3] [1]	Switch control inhibitor; forces inactive conformation, ATP-noncompetitive [1].	Anti-proliferative in CML; active against TKI-resistant mutations [1].	Cellular Assays: Inhibition of pCRKL in patient CML cells [1]. Clinical Response: CHR in CML patients with T315I mutation [1].
FGR Kinase [5]	Identified as a prominent target in CRC multi-omics analysis [5].	Modulates PI3K-AKT-SP1 signaling; downregulates DKK1 to enhance CD8+ T-cell function [5].	Pull-down Assay: Biotin-labeled DCC-2036 bound to FGR [5]. Phospho-array/Western Blot: Reduced p-FGR (Y412) in LoVo/CT-26 cells [5].
NLRP3 Inflammasome [6]	Promotes NLRP3 ubiquitination [6].	Inhibits inflammasome assembly; reduces GSDMD-mediated pyroptosis and IL-1 β release [6].	In Vitro Models: LPS-induced macrophages; reduced Caspase-1, LDH, IL-1 β [6]. In Vivo Model: Attenuated lung injury in LPS-induced ALI mice [6].

Detailed Experimental Protocols

To help you evaluate or replicate key findings, here are the methodologies from pivotal studies.

1. Protocol: Identifying FGR as a Direct Target in Colorectal Cancer (CRC) [5] This multi-omics approach identified FGR as a critical target for **rebastinib** (DCC-2036) in CRC.

- **Cell Line:** Human CRC LoVo cells.
- **Treatment:** LoVo cells treated with 2.5 μ M DCC-2036.
- **Phospho-Antibody Microarray:** Used to detect global changes in tyrosine kinase phosphorylation following treatment.
- **Biotin-Labeled Pull-Down Assay:** Cell lysates from LoVo cells were incubated with biotin-labeled DCC-2036. Bound proteins were purified with streptavidin beads and identified through subsequent analysis.
- **Validation:** Dose-dependent reduction in phosphorylated FGR (Y412) was confirmed via western blotting. Immunohistochemistry on tumor tissues from CT-26 mouse models treated with DCC-2036 further validated the suppression of p-FGR *in vivo*.

2. Protocol: Demonstrating TIE2 Inhibition and Anti-Metastatic Effects [2] This protocol outlines how to assess **rebastinib**'s core mechanism against TIE2 and its functional consequences.

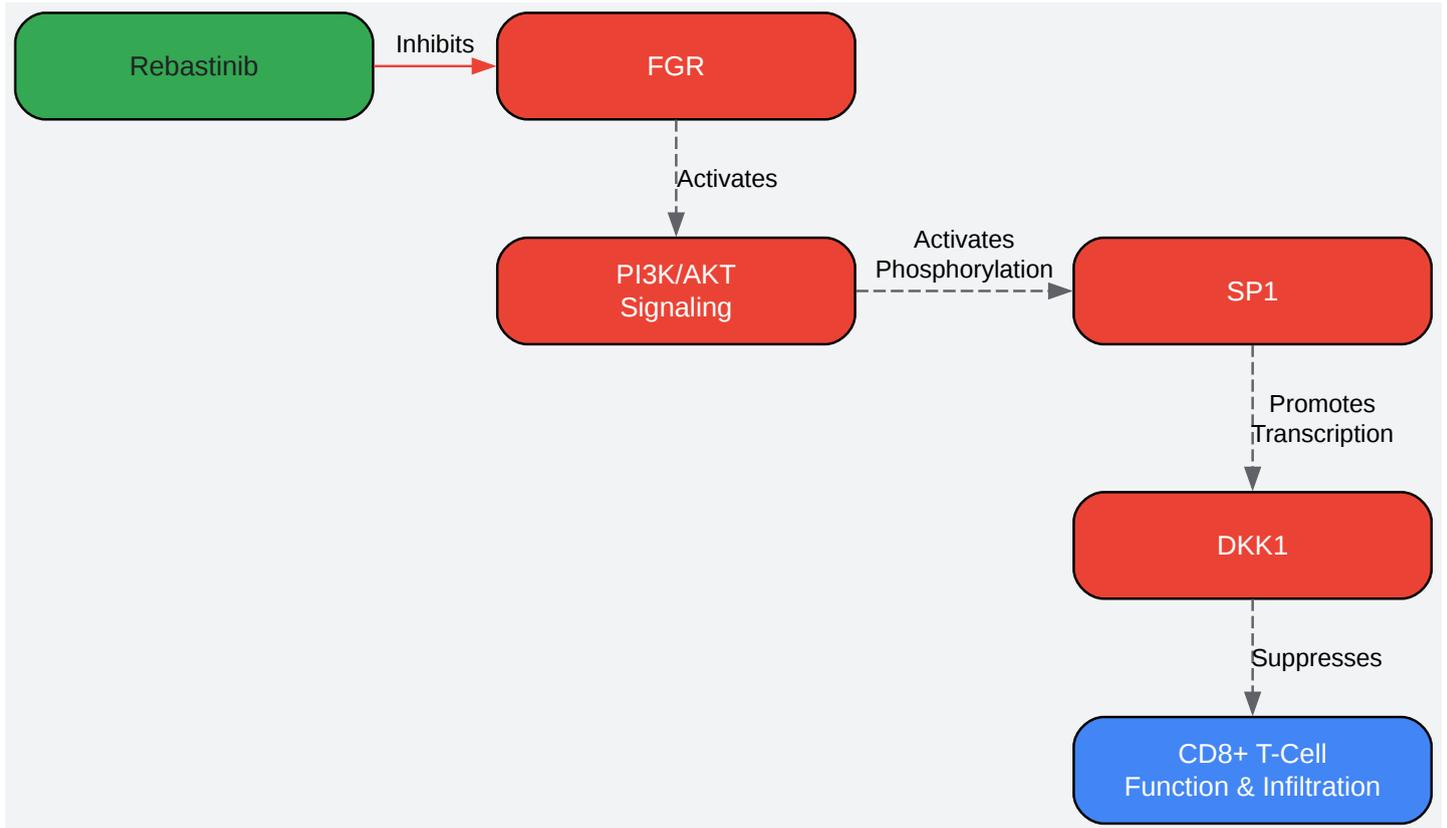
- **In Vitro Kinase Assay:** A pyruvate kinase/lactate dehydrogenase coupled assay was used to measure ADP release, determining the IC_{50} of **rebastinib** for TIE2.
- **Cellular Target Engagement (Western Blot):** Human Umbilical Vein Endothelial Cells (HUVECs) or Tie2-high immortalized Bone Marrow-derived Macrophages (iBMM) are stimulated with Angiotensin II (ANGPT1). Cells are pre-treated with **rebastinib**, followed by lysis and western blot analysis to measure levels of phosphorylated TIE2 (Tyr992) and total TIE2.
- **Functional Migration Assay (HUVEC Transwell):** HUVECs are seeded in the upper chamber of a transwell. A chemoattractant (e.g., ANGPT1) is placed in the lower chamber. The ability of **rebastinib** to inhibit ANGPT1-induced migration of HUVECs through the membrane is quantified.

Signaling Pathways & Logical Workflows

The following diagrams, created with Graphviz, illustrate the core pharmacodynamic pathways of **rebastinib**.

FGR-AKT-SP1-DKK1 Axis in Colorectal Cancer

This diagram shows the mechanism by which **rebastinib** enhances T-cell cytotoxicity in the tumor microenvironment, as identified in colorectal cancer research [5].

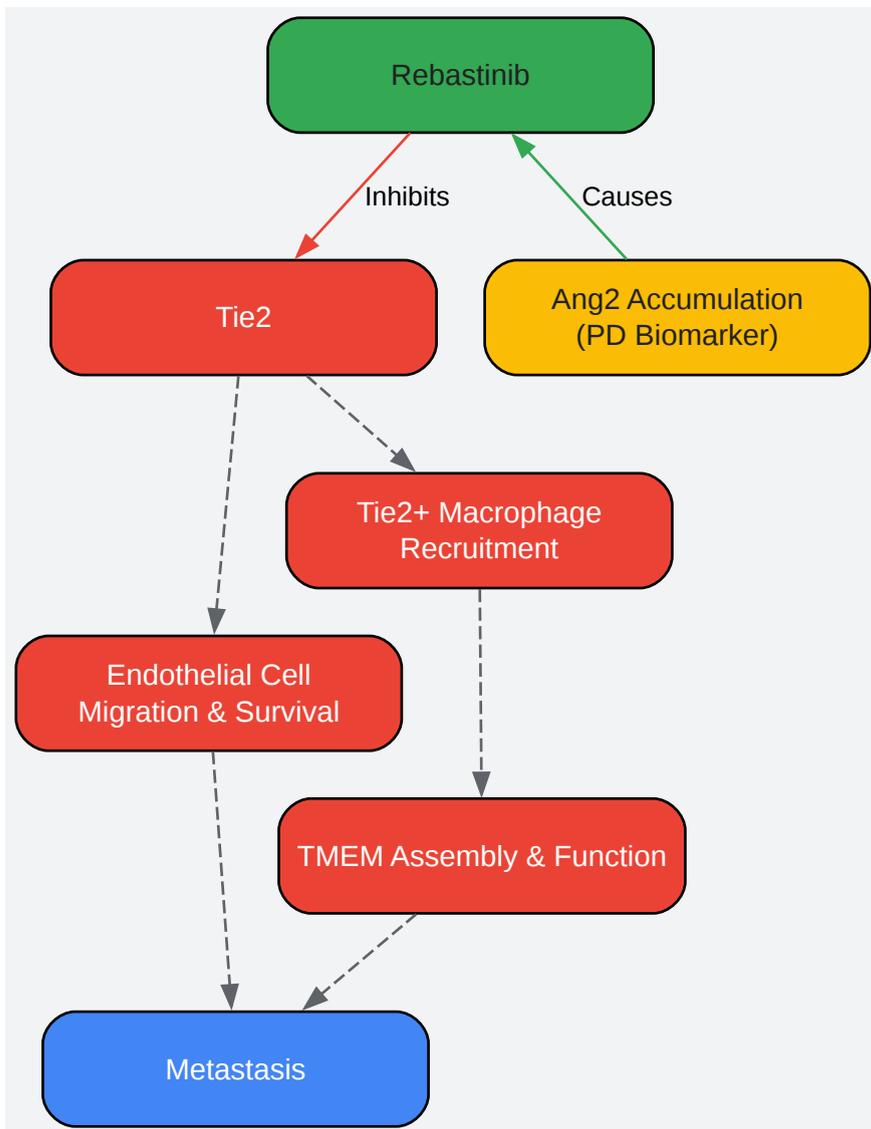


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*Diagram 1: **Rebastinib** inhibits FGR, downregulating the PI3K-AKT-SP1 pathway and DKK1, thereby enhancing CD8+ T-cell function [5].*

Dual Mechanism of TIE2 and TMEM Inhibition

This diagram summarizes **rebastinib**'s well-characterized role in inhibiting tumor angiogenesis and metastasis via the TIE2 pathway [2] [4] [7].



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Diagram 2: **Rebastinib** blocks TIE2 on endothelial cells and macrophages, disrupting angiogenesis and TMEM-dependent metastasis [2] [4].

Clinical Pharmacodynamics & Tolerability

The table below summarizes key clinical data on **rebastinib**'s effects and safety from trials in cancer patients.

Parameter	Chronic Myeloid Leukemia (CML) Trial [1]	HER2-Negative Metastatic Breast Cancer (MBC) Trial [4]
Recommended Phase 2 Dose	150 mg tablet BID	50 mg or 100 mg BID (with paclitaxel or eribulin)
Dose-Limiting Toxicities (DLTs)	Dysarthria, muscle weakness, peripheral neuropathy [1].	Not observed in cycle 1/2 at 50 mg or 100 mg BID [4].
Common Adverse Events (AEs)	Not specified in detail for CML trial [1].	Anemia (85%), fatigue (78%), anorexia (67%), leukopenia (67%), increased ALT (59%) [4].
Pharmacodynamic Evidence	Inhibition of pCRKL in CML cells [1].	Increased plasma Angiopoietin-2 (evidence of TIE2 blockade); significantly decreased Circulating Tumor Cells (CTCs) [4].
Efficacy Observations	8 Complete Hematologic Responses in 40 evaluable CML patients [1].	Objective response in 22% (5/23) of evaluable patients [4].

Conclusion for Researchers

Rebastinib's pharmacodynamics extend beyond direct kinase inhibition to include significant modulation of the tumor immune microenvironment. Its dual targeting of **TIE2-mediated angiogenesis/metastasis** and the newly identified **FGR-AKT-SP1-DKK1 axis** provides a strong rationale for its investigation in combination with immunotherapies, particularly in "cold" tumors like colorectal cancer [5] [2].

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References

1. Phase 1 dose-finding study of rebastinib (DCC-2036) in ... [pmc.ncbi.nlm.nih.gov]
2. The selective Tie2 inhibitor rebastinib blocks recruitment and ... [pmc.ncbi.nlm.nih.gov]
3. : Uses, Interactions, Rebastinib of Action | DrugBank Online Mechanism [go.drugbank.com]
4. Phase Ib Clinical and Pharmacodynamic Study of the TIE2 ... [pubmed.ncbi.nlm.nih.gov]
5. targeting the FGR-AKT-SP1-DKK1 axis with DCC-2036 ... [nature.com]
6. attenuates acute lung injury by promoting... Rebastinib [pubmed.ncbi.nlm.nih.gov]
7. The Tie2 antagonist rebastinib reduces ovarian cancer growth in... [bmccancer.biomedcentral.com]

To cite this document: Smolecule. [Key Pharmacodynamic Targets & Mechanisms]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b547894#rebastinib-pharmacodynamics>]

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